molecular formula C16H15F3N2O2 B1473001 Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate CAS No. 1432053-85-4

Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate

Cat. No.: B1473001
CAS No.: 1432053-85-4
M. Wt: 324.3 g/mol
InChI Key: IFKGSVWSGGJTLW-UHFFFAOYSA-N
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Description

Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate is a useful research compound. Its molecular formula is C16H15F3N2O2 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-21(2)14-9-12(16(17,18)19)8-13(20-14)10-5-4-6-11(7-10)15(22)23-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKGSVWSGGJTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131478
Record name Benzoic acid, 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432053-85-4
Record name Benzoic acid, 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate, with the CAS number 1432053-85-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C17H18F3N3O2
  • Molecular Weight : 357.34 g/mol
  • Structure : The compound features a benzoate moiety linked to a pyridine ring with dimethylamino and trifluoromethyl substituents.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory properties and interactions with various biological targets.

Anti-inflammatory Activity

Research indicates that this compound may act as an antagonist to the EP4 receptor, which is involved in the inflammatory response. A study highlighted that related compounds demonstrated significant inhibition of prostaglandin E2 (PGE2) induced TNFα reduction, suggesting a potential role in managing inflammatory conditions .

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The compound exhibits a competitive inhibition mechanism against EP4 receptors, leading to decreased inflammatory mediators in vitro and in vivo models .

Case Studies

  • In Vivo Efficacy in Pain Models :
    • A comparative study using the monoiodoacetic acid (MIA) pain model showed that this compound had superior efficacy compared to traditional NSAIDs like diclofenac. The compound demonstrated an IC50 value of approximately 123 nM for inhibiting PGE2-induced TNFα production in human whole blood assays .
  • Pharmacological Profiles :
    • A detailed analysis of structure-activity relationships (SAR) indicated that modifications to the pyridine ring significantly influenced the compound's potency and selectivity for the EP4 receptor. Compounds with similar structures were found to have varying degrees of anti-inflammatory activity based on their substituents .

Data Tables

Property Value
Molecular FormulaC17H18F3N3O2
Molecular Weight357.34 g/mol
IC50 (PGE2-induced TNFα)123 nM
Administration RouteOral/Injections
SelectivityHigh for EP4 receptor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate
Reactant of Route 2
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Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate

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